Cas no 2027600-71-9 (1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid)

1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid
- EN300-1071691
- 2027600-71-9
- 1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid
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- インチ: 1S/C19H27NO4/c1-18(2,3)24-17(23)20(4)19(16(21)22)12-10-15(11-13-19)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3,(H,21,22)
- InChIKey: KJTCXCYEZJZDKS-UHFFFAOYSA-N
- SMILES: OC(C1(CCC(C2C=CC=CC=2)CC1)N(C(=O)OC(C)(C)C)C)=O
計算された属性
- 精确分子量: 333.19400834g/mol
- 同位素质量: 333.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 455
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 66.8Ų
1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071691-5.0g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 5g |
$1572.0 | 2023-05-25 | ||
Enamine | EN300-1071691-10.0g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 10g |
$2331.0 | 2023-05-25 | ||
Enamine | EN300-1071691-2.5g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 2.5g |
$1118.0 | 2023-10-28 | |
Enamine | EN300-1071691-0.1g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 0.1g |
$502.0 | 2023-10-28 | |
Enamine | EN300-1071691-0.25g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 0.25g |
$525.0 | 2023-10-28 | |
Enamine | EN300-1071691-1g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 1g |
$571.0 | 2023-10-28 | |
Enamine | EN300-1071691-0.05g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 0.05g |
$480.0 | 2023-10-28 | |
Enamine | EN300-1071691-1.0g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 1g |
$541.0 | 2023-05-25 | ||
Enamine | EN300-1071691-5g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 5g |
$1654.0 | 2023-10-28 | |
Enamine | EN300-1071691-10g |
1-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylcyclohexane-1-carboxylic acid |
2027600-71-9 | 95% | 10g |
$2454.0 | 2023-10-28 |
1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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4. Back matter
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acidに関する追加情報
1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2027600-71-9, known as 1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a cyclohexane ring substituted with a phenyl group, a carboxylic acid moiety, and a tert-butoxy carbonyl (Boc) protected methyl amino group. The combination of these functional groups makes this compound a valuable intermediate in the synthesis of bioactive molecules and advanced materials.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of targeted therapies for various diseases. The presence of the phenyl group and the cyclohexane ring provides a rigid framework that can be exploited for molecular recognition and bioavailability enhancement. Moreover, the Boc protecting group is widely used in peptide synthesis, suggesting that this compound could serve as a precursor for more complex biomolecules.
One of the most notable advancements in the synthesis of this compound involves the use of green chemistry principles. Researchers have developed environmentally friendly methods to synthesize 1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid, reducing the reliance on hazardous reagents and minimizing waste generation. These methods often employ catalytic systems or microwave-assisted reactions, which not only improve efficiency but also align with current sustainability goals in the chemical industry.
The application of this compound extends beyond pharmaceuticals. Its unique structure makes it an ideal candidate for use in nanotechnology and materials science. For instance, derivatives of this compound have been explored as components in self-healing polymers and stimuli-responsive materials. The carboxylic acid group can participate in hydrogen bonding, which is crucial for forming robust supramolecular assemblies. Additionally, the phenyl group contributes to π-conjugation, enhancing electronic properties that are desirable in advanced materials.
In terms of biological activity, preliminary studies indicate that 1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. This suggests potential applications in the development of treatments for Alzheimer's disease and other related conditions. Further research is currently underway to optimize its bioavailability and efficacy.
The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution, amide formation, and protection/deprotection strategies. The use of tert-butoxycarbonyl (Boc) protection is particularly advantageous as it allows for precise control over the reactivity of the amino group during subsequent reactions. This level of control is essential when constructing complex molecules with multiple functional groups.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These tools provide detailed insights into the molecular architecture, ensuring that researchers can confidently proceed with further studies.
In conclusion, 1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid represents a significant advancement in organic chemistry due to its versatile structure and wide-ranging applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in both academic and industrial settings. Its integration into cutting-edge technologies underscores the importance of innovative chemical design in addressing global challenges across multiple disciplines.
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